molecular formula C7H5F2NO2S B1471113 1-[(Difluoromethyl)sulfanyl]-3-nitrobenzene CAS No. 24933-39-9

1-[(Difluoromethyl)sulfanyl]-3-nitrobenzene

Cat. No.: B1471113
CAS No.: 24933-39-9
M. Wt: 205.18 g/mol
InChI Key: AITHTCAMGFKXHL-UHFFFAOYSA-N
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Description

1-[(Difluoromethyl)sulfanyl]-3-nitrobenzene is a nitrophenyl sulfide derivative widely used in various fields of research and industry. It is a white to light yellow powder with a molecular weight of 239.17 g/mol

Scientific Research Applications

1-[(Difluoromethyl)sulfanyl]-3-nitrobenzene has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of enzyme mechanisms and as a probe to investigate biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Preparation Methods

The synthesis of 1-[(Difluoromethyl)sulfanyl]-3-nitrobenzene involves several synthetic routes and reaction conditions. One common method includes the reaction of 3-nitrobenzenethiol with difluoromethylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

1-[(Difluoromethyl)sulfanyl]-3-nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-[(Difluoromethyl)sulfanyl]-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(Difluoromethyl)sulfanyl]-3-nitrobenzene can be compared with other similar compounds, such as:

  • 3-Nitrobenzenesulfanyl-difluoromethane
  • 3-Nitrobenzenethiol
  • Difluoromethylsulfanyl-benzene

These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of the difluoromethylsulfanyl and nitro groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(difluoromethylsulfanyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2S/c8-7(9)13-6-3-1-2-5(4-6)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITHTCAMGFKXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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